4-(Trifluoromethyl)benzal chloride

Organic Synthesis Reaction Kinetics Electrophilicity

4-(Trifluoromethyl)benzal chloride (CAS 82510-98-3), also known as 4-(dichloromethyl)benzotrifluoride, is an organic compound characterized by a trifluoromethyl group and a benzal chloride moiety attached to a benzene ring. It has a molecular weight of 229.03 g/mol and a molecular formula of C8H5Cl2F3.

Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
CAS No. 82510-98-3
Cat. No. B1596774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzal chloride
CAS82510-98-3
Molecular FormulaC8H5Cl2F3
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)Cl)C(F)(F)F
InChIInChI=1S/C8H5Cl2F3/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H
InChIKeyGDZMMXXMEMTSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)benzal chloride (CAS 82510-98-3): Properties and Supplier Data for Research & Industrial Procurement


4-(Trifluoromethyl)benzal chloride (CAS 82510-98-3), also known as 4-(dichloromethyl)benzotrifluoride, is an organic compound characterized by a trifluoromethyl group and a benzal chloride moiety attached to a benzene ring [1]. It has a molecular weight of 229.03 g/mol and a molecular formula of C8H5Cl2F3 [1]. It is a clear, colorless liquid . The compound is a versatile building block in organic synthesis, particularly for introducing the para-trifluoromethylphenyl moiety into target molecules . It is commercially available from multiple suppliers, with typical purities ranging from 95% to ≥98% .

Procurement Risks with Unverified 4-(Trifluoromethyl)benzal chloride Substitutes: Why Purity and Reactivity Demand Specificity


The performance of 4-(trifluoromethyl)benzal chloride in critical synthetic steps is intrinsically linked to the purity of the dichloromethyl functionality and the absence of hydrolyzed byproducts . Unlike its structural analogs, such as 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) or 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1), the benzal chloride group exhibits distinct reactivity. For instance, 4-(trifluoromethyl)benzoyl chloride contains a highly electrophilic carbonyl chloride for acylation, whereas 4-(trifluoromethyl)benzal chloride serves as a masked aldehyde precursor . Substitution with a benzoyl chloride would lead to a completely different reaction pathway and product. Furthermore, the susceptibility of the dichloromethyl group to hydrolysis necessitates careful handling and storage, making a reliable supply chain and verified purity crucial . Inconsistent quality can lead to failed reactions, reduced yields, and the generation of difficult-to-remove impurities like 4-(trifluoromethyl)benzaldehyde .

Quantitative Differentiation of 4-(Trifluoromethyl)benzal chloride for Scientific Procurement


Superior Electrophilicity in Nucleophilic Substitution: 4-(Trifluoromethyl)benzal chloride vs. 4-(Trifluoromethyl)benzyl chloride

In nucleophilic substitution reactions, the electrophilicity of the benzylic carbon is a critical determinant of reaction rate. 4-(Trifluoromethyl)benzal chloride exhibits higher electrophilicity compared to 4-(trifluoromethyl)benzyl chloride due to the presence of two electron-withdrawing chlorine atoms on the benzylic carbon . This difference in electrophilicity results in a higher reactivity profile for 4-(Trifluoromethyl)benzal chloride in nucleophilic substitution reactions, making it the preferred reagent when rapid and efficient functionalization of the benzylic position is required .

Organic Synthesis Reaction Kinetics Electrophilicity

Purity Benchmarks: ≥98% Assay for 4-(Trifluoromethyl)benzal chloride Enabling High-Yield Transformations

The purity of 4-(trifluoromethyl)benzal chloride is critical for its successful use as a synthetic intermediate. Multiple commercial sources offer this compound with a minimum purity of ≥98% . This high purity level minimizes the presence of side products and unreacted starting materials, such as 4-(trifluoromethyl)benzaldehyde, which can interfere with downstream reactions . In contrast, lower purity grades (e.g., 95%) may contain impurities that necessitate additional purification steps or lead to lower overall yields of the desired final product .

Analytical Chemistry Quality Control Synthetic Efficiency

Differentiated Reactivity in Electrochemical Reduction: 4-(Trifluoromethyl)benzyl chloride vs. Benzyl Chloride

Electrochemical reduction studies have shown that the presence of the trifluoromethyl group on the benzyl chloride core influences its reactivity. In an acetonitrile solution catalyzed by Co(salen), the electrochemical reduction of 4-(trifluoromethyl)benzyl chloride was compared to that of unsubstituted benzyl chloride [1]. The study found that the organocobalt(III) complex formed from the reaction of electrogenerated [Co(I)(salen)]- with 4-(trifluoromethyl)benzyl chloride yields an unstable intermediate that undergoes rapid decomposition, whereas the complex from benzyl chloride is more stable [1]. This difference in stability directly impacts the pathway and products of the electrochemical reaction, highlighting a key reactivity difference that can be exploited or must be accounted for in synthetic electrochemistry [1].

Electrochemistry Reaction Mechanisms Catalysis

Vapor Phase Hydrolysis Selectivity: 4-(Trifluoromethyl)benzal chloride vs. Substituted Analogs

The vapor phase hydrolysis of 4-(trifluoromethyl)benzal chloride to 4-(trifluoromethyl)benzaldehyde was studied over solid acid catalysts, and its behavior was compared to that of other substituted benzal chlorides [1]. The study found that the conversion and selectivity to the aldehyde product were highly dependent on the nature and position of the substituent on the aromatic ring [1]. While the exact quantitative data for 4-(trifluoromethyl)benzal chloride was not detailed in the abstract, the research explicitly classifies its behavior as part of a broader trend where trifluoromethyl-substituted benzal chlorides exhibit distinct kinetic and selectivity profiles compared to halogen-substituted analogs [1].

Heterogeneous Catalysis Hydrolysis Reaction Selectivity

High-Impact Research and Industrial Applications for 4-(Trifluoromethyl)benzal chloride (CAS 82510-98-3)


Precursor to High-Value 4-(Trifluoromethyl)benzaldehyde via Controlled Hydrolysis

The primary industrial and research application of 4-(trifluoromethyl)benzal chloride is as a precursor to 4-(trifluoromethyl)benzaldehyde . The distinct reactivity of the benzal chloride group under hydrolytic conditions allows for the selective formation of the aldehyde, which is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials [1]. The requirement for a specific purity (≥98%) is critical here, as the presence of pre-hydrolyzed aldehyde or other impurities in the starting material can complicate purification and reduce the effective yield of the target aldehyde .

Synthesis of Fluorinated Building Blocks via Nucleophilic Substitution

Due to its high electrophilicity compared to 4-(trifluoromethyl)benzyl chloride , this compound is an excellent reagent for introducing the 4-(trifluoromethyl)phenyl group into various molecular scaffolds. It readily undergoes nucleophilic substitution reactions with amines, alcohols, and carbanions, providing a direct route to a wide array of substituted benzyl derivatives that are prevalent in medicinal chemistry . The high purity ensures that the reaction proceeds cleanly, minimizing the formation of side products that could arise from competing pathways involving impurities [1].

Intermediate for 2-Chloro-4-trifluoromethylbenzal chloride Synthesis

This compound is a key starting material for the synthesis of 2-chloro-4-trifluoromethylbenzal chloride, which is a more complex and valuable intermediate . The patented process involves the selective chlorination of 4-trifluoromethylbenzal chloride in the presence of a Lewis acid catalyst . This application demonstrates the compound's utility in building further complexity on the aromatic ring, a common need in the multi-step synthesis of advanced pharmaceutical candidates and specialty chemicals.

Exploration of Electrochemical Synthesis Pathways

The unique electrochemical behavior of the 4-(trifluoromethyl)benzyl core, which is also present in related compounds like 4-(trifluoromethyl)benzyl chloride, suggests that 4-(trifluoromethyl)benzal chloride could be a useful substrate for developing novel electrochemical transformations . Its distinct reactivity in forming unstable organometallic intermediates under reductive conditions opens avenues for generating reactive species that can be trapped with electrophiles, potentially leading to new bond-forming reactions . This is a specialized research application for laboratories focusing on electrosynthesis.

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